An In-depth Technical Guide to 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
An In-depth Technical Guide to 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is a synthetic organic compound featuring a morpholine ring linked to a benzoic acid moiety via a methylene bridge. While this specific molecule is commercially available and primarily utilized as an intermediate in organic synthesis, its structural components—the morpholine and benzoic acid substructures—are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of the available technical data on 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, including its chemical properties, synthesis, and a review of the biological activities associated with its core chemical motifs. Due to a lack of specific research on this exact compound, this guide also extrapolates potential areas of investigation based on studies of structurally similar molecules.
Chemical and Physical Properties
4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 65101-82-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [3][4] |
| Molecular Weight | 257.71 g/mol | [3][4] |
| Synonyms | 4-(Morpholinomethyl)benzoic acid hydrochloride | [3][4] |
| Purity | Typically >95% | [2] |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water | |
| Storage | Store in a cool, dry, well-ventilated area | [2] |
Synthesis and Characterization
The synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is not extensively detailed in peer-reviewed literature; however, its preparation can be inferred from standard organic chemistry reactions and information on related compounds. A common synthetic route involves the nucleophilic substitution of a benzylic halide with morpholine.
General Synthesis Workflow
A plausible synthetic pathway is the reaction of 4-(bromomethyl)benzoic acid with morpholine, followed by conversion to the hydrochloride salt.
Caption: General reaction scheme for the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard laboratory procedures for similar reactions.
Materials:
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4-(bromomethyl)benzoic acid
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Morpholine
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Base (e.g., Triethylamine, Potassium carbonate)
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Hydrochloric acid (ethanolic or aqueous solution)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in the anhydrous solvent.
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Addition of Reagents: Add an excess of morpholine and the base to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine.
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Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(morpholin-4-ylmethyl)benzoic acid.
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Salt Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid.
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Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Potential Biological Activities and Areas for Future Research
While there is a notable absence of specific biological studies on 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, the well-documented activities of morpholine and benzoic acid derivatives suggest potential areas for investigation.
Antimicrobial Activity
The morpholine ring is a key structural feature in several antimicrobial agents. It is hypothesized that the nitrogen and oxygen heteroatoms can interact with microbial enzymes or cell wall components.
Potential Research Workflow:
Caption: A potential workflow for investigating the antimicrobial properties of the compound.
Anticancer Activity
Both morpholine and benzoic acid derivatives have been explored for their anticancer properties. The morpholine moiety can improve pharmacokinetic properties, while the benzoic acid scaffold can be functionalized to interact with various biological targets.
Potential Signaling Pathways for Investigation:
Given the lack of direct evidence, research could begin by investigating pathways commonly affected by other small molecule inhibitors containing similar functional groups. A hypothetical starting point could be the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and is a target for some morpholine-containing inhibitors.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be investigated for potential inhibition.
Conclusion
4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is a readily available chemical intermediate. While direct biological studies on this specific compound are not present in the public domain, its structural motifs are of significant interest in medicinal chemistry. Future research focusing on its potential antimicrobial and anticancer activities, guided by the established pharmacology of related compounds, could reveal novel therapeutic applications. The methodologies and hypothetical pathways outlined in this guide provide a foundational framework for such investigations. Researchers are encouraged to perform initial biological screenings to ascertain any significant activity before embarking on more detailed mechanistic studies.
References
- 1. Buy 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride | 65101-82-8 [smolecule.com]
- 2. 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride, CasNo.65101-82-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. 65101-82-8|4-(Morpholinomethyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride | 65101-82-8 [chemicalbook.com]

